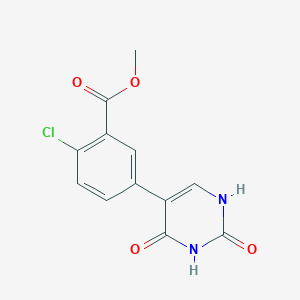![molecular formula C16H17N3O3 B6386113 (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% CAS No. 1261996-58-0](/img/structure/B6386113.png)
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% (2,4-DHPPC) is a synthetic pyrimidine derivative that has been widely studied in scientific research due to its versatile applications. It has been used in the synthesis of various chemical compounds, as well as in various biochemical and physiological research studies.
Wissenschaftliche Forschungsanwendungen
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% has been widely used in scientific research due to its versatile applications. It has been used in the synthesis of various chemical compounds, such as drugs and pharmaceuticals. It has also been used in various biochemical and physiological research studies, such as studies on the effects of drugs on the central nervous system and the immune system. Additionally, it has been used in studies on the effects of environmental pollutants on the human body.
Wirkmechanismus
The mechanism of action of (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine. This can lead to changes in behavior and mood. Additionally, it has been shown to have anti-inflammatory, antimicrobial, and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and is usually obtained in a 95% purity. Additionally, it has a wide range of applications in scientific research, and can be used to study a variety of biochemical and physiological effects. However, it can be toxic in high concentrations, and should be handled with care in laboratory experiments.
Zukünftige Richtungen
The future of (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% is promising, as it has a wide range of applications in scientific research. One potential future direction is the development of new drugs and pharmaceuticals based on its chemical structure. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its mechanism of action. Additionally, its use in environmental studies could also be explored, as it could be used to study the effects of pollutants on the human body. Finally, its use in clinical studies could also be investigated, as it could be used to study the effects of drugs on the central nervous system and the immune system.
Synthesemethoden
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95% is synthesized from the reaction of 4-piperidinecarboxaldehyde and 2,4-dihydroxy-5-phenylpyrimidine. This reaction is conducted in an aqueous medium with a base catalyst, such as sodium hydroxide, and is usually carried out at room temperature. The product is then purified with a chromatographic technique and is usually obtained in a 95% purity.
Eigenschaften
IUPAC Name |
5-[4-(piperidine-1-carbonyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14-13(10-17-16(22)18-14)11-4-6-12(7-5-11)15(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYZEXNYTRUFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386137.png)
![(2,4)-Dihydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386144.png)
